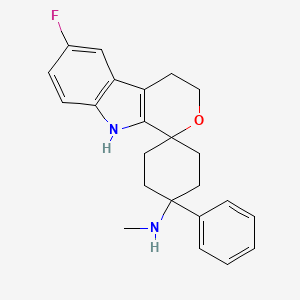

LP-211

描述

科学研究应用

LP-211具有多种科学研究应用,包括:

化学: 在各种化学研究中用作5-羟色胺5-HT7受体的选择性激动剂。

生物学: 用于与昼夜节律、睡眠和记忆相关的研究。

医学: 研究其在自闭症谱系障碍、焦虑和抑郁等疾病中的潜在治疗作用。

作用机制

LP-211通过选择性地结合并激活5-羟色胺5-HT7受体来发挥其作用。该受体参与调节多种中枢神经系统功能。 在激活后,this compound影响环腺苷一磷酸 (cAMP) 信号通路,导致各种生理效应 .

生化分析

Biochemical Properties

LP-211 interacts with the serotonin 5-HT7 receptor, exhibiting a Ki value of 0.58 nM . This interaction is highly selective, with this compound showing over 300-fold selectivity over the 5-HT1A receptor . The interaction between this compound and the 5-HT7 receptor is crucial for its role in various biochemical reactions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have a positive effect on endothelial cell proliferation . Moreover, this compound has been shown to activate the migration of endothelial cells and promote angiogenesis . In the central nervous system, this compound is involved in neural plasticity and in mood, cognitive, and sleep regulation .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the 5-HT7 receptor. As a selective agonist for this receptor, this compound binds to the 5-HT7 receptor, activating it . This activation can lead to various downstream effects, including changes in gene expression, enzyme activation or inhibition, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study involving rats, this compound was administered daily during the 5th and 6th postnatal week. One month after treatment, these rats exhibited changes in behavior, amino acids, and synaptic markers .

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models. For instance, at a lower dose, this compound was found to reduce horizontal activity, while at a higher dose, it increased selective spatial attention .

Transport and Distribution

Given its ability to penetrate the brain, it is likely that this compound can cross the blood-brain barrier .

Subcellular Localization

Given its interaction with the 5-HT7 receptor, it is likely that this compound is localized to areas of the cell where this receptor is present .

准备方法

合成路线和反应条件

LP-211的合成涉及多个步骤,从中间体的制备开始。关键步骤包括:

哌嗪环的形成: 这涉及将1,1’-联苯-2-胺与1-氯己烷反应生成1-(2-联苯)-哌嗪。

工业生产方法

This compound的工业生产方法尚未得到广泛的文献记载,但合成通常涉及标准的有机合成技术,包括使用溶剂、催化剂和纯化方法,例如重结晶和色谱法 .

化学反应分析

反应类型

LP-211经历了几种类型的化学反应,包括:

氧化: this compound在特定条件下可以被氧化,形成各种氧化的衍生物。

还原: 该化合物可以被还原形成不同的还原产物。

常见的试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化铝锂和硼氢化钠等还原剂。

取代: 取代反应通常涉及卤化剂和亲核试剂.

形成的主要产物

这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化会导致羟基化衍生物的形成,而还原会导致胺衍生物的形成 .

相似化合物的比较

类似化合物

AS-19: 另一种5-HT7受体的选择性激动剂。

E-55888: 一种对5-HT7受体具有类似作用的化合物。

LP-12: 一种具有类似受体亲和力的相关化合物。

LP-44: 该系列中的另一种具有类似性质的化合物

LP-211的独特性

This compound的独特之处在于其具有高选择性和更好的脑穿透性,这与旧的5-HT7激动剂相比有所提高。 它还表现出对5-HT7受体的持久抑制作用,使其成为研究该受体功能和潜在治疗应用的宝贵工具 .

属性

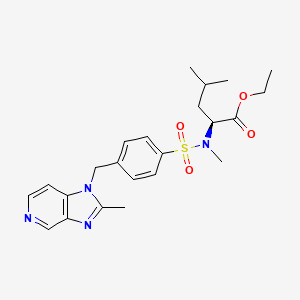

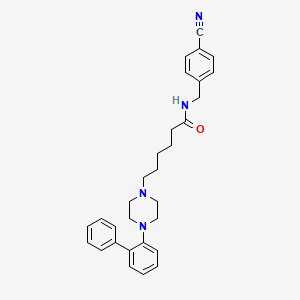

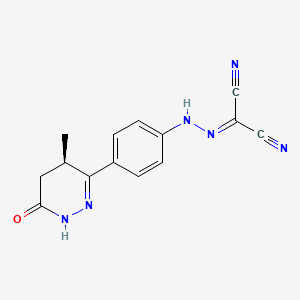

IUPAC Name |

N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O/c31-23-25-14-16-26(17-15-25)24-32-30(35)13-5-2-8-18-33-19-21-34(22-20-33)29-12-7-6-11-28(29)27-9-3-1-4-10-27/h1,3-4,6-7,9-12,14-17H,2,5,8,13,18-22,24H2,(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEDZLDNNBDKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCCC(=O)NCC2=CC=C(C=C2)C#N)C3=CC=CC=C3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029790 | |

| Record name | 6-[4-(2-Biphenylyl)-1-piperazinyl]-N-(4-cyanobenzyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052147-86-0 | |

| Record name | 4-[1,1′-Biphenyl]-2-yl-N-[(4-cyanophenyl)methyl]-1-piperazinehexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052147-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LP-211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1052147860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[4-(2-Biphenylyl)-1-piperazinyl]-N-(4-cyanobenzyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LP-211 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCS2VAH93R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of LP-211?

A1: this compound is a selective agonist for the serotonin 5-HT7 receptor (5-HT7R). [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with the 5-HT7 receptor?

A2: this compound binds to the 5-HT7 receptor and activates it, leading to downstream signaling events. [, , ] this compound exhibits competitive displacement of the radioligand [3H]-SB-269970 in binding assays and displays insurmountable antagonism of 5-carboxamidotryptamine (5-CT)-stimulated cyclic adenosine monophosphate (cAMP) signaling in human embryonic kidney (HEK293) cells expressing human 5-HT7 receptors. []

Q3: What are the key downstream effects of 5-HT7 receptor activation by this compound?

A3: Activation of 5-HT7 receptors by this compound leads to several downstream effects, including:

- Increased cAMP levels: this compound activates adenylate cyclase, leading to increased cAMP production. [, ]

- Modulation of synaptic plasticity: this compound reverses metabotropic glutamate receptor-mediated long-term depression (mGluR-LTD), a form of synaptic plasticity, in the hippocampus. [, ]

- Enhanced neurite outgrowth: this compound promotes neurite outgrowth in neuronal cultures from various brain regions. [, ]

- Increased dendritic spine density: Chronic this compound treatment increases dendritic spine density in cortical and striatal neurons. []

- Modulation of sleep-wake cycles: Systemic and central nervous system administration of this compound alters sleep architecture in rats. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C28H30N4O, and its molecular weight is 438.57 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A6: While the provided articles don't provide detailed spectroscopic data, the synthesis and some characterization of this compound have been previously described. [] Refer to those publications for detailed spectroscopic information.

A5: The provided articles primarily focus on the pharmacological characterization of this compound and its effects in biological systems. They do not delve into its material compatibility, stability in non-biological contexts, catalytic properties, or computational modeling. Therefore, we cannot provide information on these aspects.

Q6: How does modifying the structure of this compound affect its activity?

A7: The provided articles highlight the development of this compound from an earlier compound, SB-269970. [, ] While detailed SAR studies are not explicitly discussed, one study investigates the effects of structural modifications to improve microsomal stability. [] These modifications highlight the importance of specific structural features for this compound's activity and provide a basis for further SAR studies.

Q7: What is known about the stability of this compound under various conditions?

A7: The provided research articles primarily focus on the preclinical evaluation of this compound. Therefore, they do not provide information on SHE regulations, detailed PK/PD parameters, resistance mechanisms, analytical method validation, quality control, dissolution, and solubility studies typically associated with later stages of drug development.

Q8: In what experimental models has this compound shown efficacy?

A8: this compound has demonstrated efficacy in various preclinical models:

- Rodent models of Rett syndrome: this compound improved motor coordination, spatial memory, and hippocampal synaptic plasticity in female mice modeling Rett syndrome. [, , ]

- Mouse models of Fragile X syndrome: this compound reversed exaggerated mGluR-LTD and improved novel object recognition performance in Fmr1 KO mice. [, ] It also reduced stereotyped behavior in these mice. []

- Rodent models of pain: this compound demonstrated analgesic effects in models of neuropathic and inflammatory pain. [, , , ]

- Rodent models of circadian rhythm: this compound influenced circadian rhythm in mice when administered before and after anesthesia, with contrasting effects observed depending on the timing of administration. []

- Rodent models of behavior: this compound modulated explorative-curiosity behavior in rats in tasks involving different visuospatial parameters. []

A8: The provided research primarily focuses on the preclinical evaluation of this compound and does not provide information regarding its toxicity profile, drug delivery strategies, biomarkers, environmental impact, immunogenicity, or its interaction with drug transporters and metabolizing enzymes. Furthermore, the documents do not delve into comparisons with alternative compounds, recycling strategies, or specific research infrastructure related to this compound.

Q9: What are the key historical milestones in the research of this compound?

A10:

- Discovery of the 5-HT7 receptor: The identification of the 5-HT7 receptor in 1993 paved the way for developing selective ligands, including this compound. [, ]

- Development of SB-269970: SB-269970, a selective 5-HT7 receptor antagonist, was identified in 1999 and has been instrumental in studying the role of this receptor. []

- Identification and characterization of this compound: this compound emerged as a brain-penetrant and selective 5-HT7 receptor agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , ] Its pharmacological properties and potential therapeutic benefits in preclinical models have been investigated. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Q10: What are the potential cross-disciplinary applications of this compound research?

A10: Research on this compound has fostered collaborations across various disciplines:

- Neuroscience & Pharmacology: Understanding the role of the 5-HT7 receptor in various neurological and psychiatric disorders. [, , , , , , , , , ]

- Medicinal Chemistry: Developing and optimizing novel 5-HT7 receptor agonists with improved pharmacological properties. []

- Behavioral Neuroscience: Exploring the role of 5-HT7 receptors in modulating complex behaviors like learning, memory, and emotional responses. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

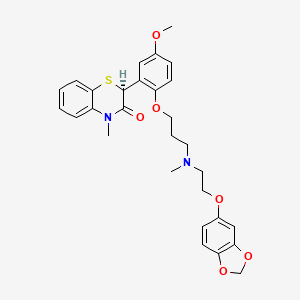

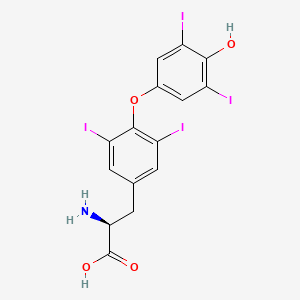

![5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1675192.png)

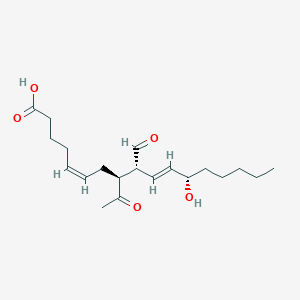

![Phosphonic acid, [1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis-, pentasodium salt](/img/structure/B1675195.png)